molecular formula C19H32N2O4 B3787420 2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol

2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B3787420
M. Wt: 352.5 g/mol
InChI Key: OZALNTZIYDSDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol” is a complex organic molecule. It contains an isopropyl group, a piperazine ring, and a benzyl group substituted with three methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . Detailed structural analysis would require advanced techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo substitution reactions, and the trimethoxybenzyl group could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents.

Properties

IUPAC Name

2-[1-propan-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4/c1-14(2)21-8-7-20(13-16(21)6-9-22)12-15-10-18(24-4)19(25-5)11-17(15)23-3/h10-11,14,16,22H,6-9,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZALNTZIYDSDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 2
2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 3
2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 5
2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol

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